Cas no 5081-37-8 (Methyl 3-methoxy-4-nitrobenzoate)
Methyl 3-methoxy-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-methoxy-4-nitrobenzoate
- 3-Methoxy-4-nitrobenzoic acid methyl ester
- 3-Methoxy-4-nitrobenzoic acid methyl ester
- Methyl 3-methoxy-4-nitrobenzenecarboxylate
- 3-Methoxy-4-nitro-benzoesaeure-methylester
- 3-methoxy-4-nitro-benzoic acid methyl ester
- Benzoic acid,5-methoxy-4-nitro-,methyl(ester)
- Benzoic acid, 3-methoxy-4-nitro-, methyl ester
- Benzoic acid, 5-methoxy-4-nitro-, methyl(ester)
- CS-W015063
- NSC-147082
- AKOS005072817
- FT-0601650
- NSC147082
- SCHEMBL310574
- AM20040583
- 5081-37-8
- A828306
- J-522193
- MFCD00051967
- SY007306
- DTXSID80301880
- FA-0711
- ALBB-035782
-
- MDL: MFCD00051967
- Inchi: 1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3
- InChI Key: PVVFEPFLFHDHHK-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=O)OC)C=CC=1[N+](=O)[O-]
- BRN: 2856207
Computed Properties
- Exact Mass: 211.04800
- Monoisotopic Mass: 211.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 81.4A^2
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.294
- Melting Point: 86-88°C
- Boiling Point: 350.7 ℃ at 760 mmHg
- Flash Point: 168.3 °C
- Refractive Index: 1.54
- PSA: 81.35000
- LogP: 1.91320
- Solubility: Uncertain
Methyl 3-methoxy-4-nitrobenzoate Security Information
- Hazard Statement: Irritant
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- HazardClass:IRRITANT
Methyl 3-methoxy-4-nitrobenzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 3-methoxy-4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857967-5g |
Methyl 3-Methoxy-4-Nitrobenzoate |
5081-37-8 | ≥95% | 5g |
877.50 | 2021-05-17 | |
| Fluorochem | 210769-1g |
Methyl 3-methoxy-4-nitrobenzoate |
5081-37-8 | 98% | 1g |
£43.00 | 2022-03-01 | |
| Fluorochem | 210769-5g |
Methyl 3-methoxy-4-nitrobenzoate |
5081-37-8 | 98% | 5g |
£107.00 | 2022-03-01 | |
| Fluorochem | 210769-25g |
Methyl 3-methoxy-4-nitrobenzoate |
5081-37-8 | 98% | 25g |
£400.00 | 2022-03-01 | |
| TRC | M338453-10mg |
Methyl 3-Methoxy-4-nitrobenzoate |
5081-37-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M338453-50mg |
Methyl 3-Methoxy-4-nitrobenzoate |
5081-37-8 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M338453-100mg |
Methyl 3-Methoxy-4-nitrobenzoate |
5081-37-8 | 100mg |
$ 80.00 | 2022-06-03 | ||
| ChemScence | CS-W015063-1g |
Methyl 3-methoxy-4-nitrobenzoate |
5081-37-8 | 99.90% | 1g |
$35.0 | 2022-04-27 | |
| ChemScence | CS-W015063-5g |
Methyl 3-methoxy-4-nitrobenzoate |
5081-37-8 | 99.90% | 5g |
$105.0 | 2022-04-27 | |
| ChemScence | CS-W015063-10g |
Methyl 3-methoxy-4-nitrobenzoate |
5081-37-8 | 99.90% | 10g |
$179.0 | 2022-04-27 |
Methyl 3-methoxy-4-nitrobenzoate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on Methyl 3-methoxy-4-nitrobenzoate
Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8): A Comprehensive Overview in Modern Chemical Research
Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a significant compound in the realm of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in contemporary research.
The molecular structure of Methyl 3-methoxy-4-nitrobenzoate consists of a benzoate core substituted with both a methoxy group at the 3-position and a nitro group at the 4-position. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists. The presence of the nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group introduces steric hindrance and electronic modulation.
In recent years, there has been growing interest in leveraging such structural motifs for drug discovery. Researchers have been exploring derivatives of Methyl 3-methoxy-4-nitrobenzoate to develop compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that modifications at the nitro and methoxy positions can significantly alter the biological activity of the molecule, providing insights into structure-activity relationships (SAR).
The synthesis of Methyl 3-methoxy-4-nitrobenzoate typically involves a multi-step process starting from readily available aromatic precursors. One common route involves the nitration of methyl salicylate followed by methylation to introduce the methoxy group. Alternatively, direct functionalization of nitrobenzoic acid esters can be employed. Advanced catalytic methods have also been explored to improve yield and reduce byproduct formation, aligning with green chemistry principles.
Recent advancements in computational chemistry have further enhanced the utility of Methyl 3-methoxy-4-nitrobenzoate. Molecular modeling studies have helped predict binding affinities and interactions with biological targets, accelerating the drug discovery pipeline. These simulations have been particularly valuable in designing molecules that can modulate enzyme activity or interact with specific protein receptors.
The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic benefits. For example, researchers have synthesized analogs that exhibit inhibitory effects on enzymes involved in inflammatory pathways. Such findings highlight the compound's role as a scaffold for developing novel therapeutics aimed at treating chronic inflammatory diseases.
Moreover, the agrochemical sector has also explored the applications of Methyl 3-methoxy-4-nitrobenzoate. Its structural features contribute to the development of pesticides with improved efficacy and reduced environmental impact. By fine-tuning its chemical properties, scientists have created compounds that offer effective pest control while minimizing ecological harm.
In conclusion, Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural attributes make it an invaluable tool for developing new drugs and agrochemicals. As research continues to uncover its potential, this compound is poised to play an even greater role in advancing scientific and industrial applications.
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